Home > Products > Screening Compounds P63437 > Ecteinascidin 743
Ecteinascidin 743 -

Ecteinascidin 743

Catalog Number: EVT-1541596
CAS Number:
Molecular Formula: C39H43N3O11S
Molecular Weight: 761.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trabectedin is natural product derived from the Caribbean sea squirt which has antineoplastic activity and is used to treat soft tissue sarcoma. Trabectedin therapy is associated with a high rate of transient serum enzyme elevations during treatment and with occasional instances of clinically apparent liver injury with jaundice.
Synthesis Analysis

Technical Details

  • Building Blocks: The synthesis begins with specific precursors that are transformed through a series of reactions including cyclizations and functional group modifications.
  • Key Reactions: Notable reactions include Ugi's four-component coupling, intramolecular Heck reactions, and phenol-aldehyde cyclization .
  • Intermediate Compounds: Various intermediates are generated throughout the synthesis, which are critical for assembling the final structure of ecteinascidin 743.
Molecular Structure Analysis

Ecteinascidin 743 features a complex pentacyclic structure that is crucial for its biological activity. The molecular formula is C21H24N2O6C_{21}H_{24}N_{2}O_{6}, with a molecular weight of approximately 396.43 g/mol. Its unique configuration allows it to interact specifically with DNA, leading to its therapeutic effects.

Structural Characteristics

  • Pentacyclic Core: The compound contains a distinctive pentacyclic framework that contributes to its ability to bind DNA.
  • Functional Groups: The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Ecteinascidin 743 undergoes several significant chemical reactions that facilitate its mechanism of action in cancer treatment. The primary reaction involves the alkylation of DNA at the N2 position of guanine bases within the minor groove.

Key Reactions

  • DNA Alkylation: Ecteinascidin 743 forms covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes.
  • Mechanistic Insights: Studies suggest that the compound stabilizes protein-DNA complexes, enhancing its sequence selectivity during alkylation .
Mechanism of Action

The mechanism by which ecteinascidin 743 exerts its effects involves selective binding to DNA. It induces alkylation specifically at guanine bases, which interferes with the normal function of DNA.

Process Details

  • Binding Affinity: Ecteinascidin 743 preferentially binds to specific sequences in DNA, which is thought to be influenced by its structural characteristics.
  • Biological Impact: This binding leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable therapeutic agent in oncology .
Physical and Chemical Properties Analysis

Ecteinascidin 743 exhibits distinct physical and chemical properties that are relevant for its application in medicine.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Ecteinascidin 743 is reactive towards nucleophiles due to its electrophilic nature at specific sites within its structure .
Applications

Ecteinascidin 743 has significant applications in scientific research and clinical settings:

  • Cancer Therapy: It is currently under investigation in clinical trials for various cancers, demonstrating efficacy against tumors resistant to conventional therapies.
  • Research Tool: The compound serves as a model for studying DNA interactions and developing new anticancer agents based on its mechanism of action .
Chemical Structure and Biosynthesis

Tetrahydroisoquinoline Alkaloid Architecture

Ecteinascidin 743 (Et-743) is a complex marine alkaloid featuring three tetrahydroisoquinoline (THIQ) subunits (A, B, and C) linked through a rigid pentacyclic core and a 10-membered macrolactone ring. Subunits A and B form the pentacyclic scaffold through a spiro connection, while subunit C attaches via an ester bond to subunit B. This architecture creates a crescent-shaped molecule that optimally fits DNA's minor groove [3] [6]. Seven chiral centers dictate its three-dimensional conformation, with the C21 hemiaminal group serving as the critical site for covalent DNA alkylation [4] [6].

Pentacyclic Core and Macrolactone Subunit Configuration

The pentacyclic core (subunits A and B) contains two THIQ moieties bridged by a piperazine ring, forming a spiro tetracyclic system fused to a fifth ring (dihydroisoquinoline). The macrolactone (subunit C) connects to the pentacycle via an ester linkage, positioning its hydroxyl groups for hydrogen bonding with DNA. This configuration enforces structural rigidity, enabling high-affinity DNA minor groove recognition [3] [6].

Covalent DNA-Binding Domains

  • Subunit A: Contains the C21 hemiaminal, which undergoes dehydration to generate an electrophilic iminium ion. This reacts with the N2 atom of guanine in DNA, forming a covalent adduct [4].
  • Subunit B: Provides hydrogen-bond donors (OH groups at C6 and C17) that stabilize DNA interactions through contacts with adjacent nucleotide bases [3].
  • Subunit C: Enhances DNA affinity via van der Waals contacts and additional hydrogen bonding, particularly in GC-rich regions [3].

Table 1: Functional Domains of Et-743 Subunits

SubunitKey Functional GroupsRole in DNA Binding
AC21 hemiaminalCovalent alkylation of guanine N2
BC6/C17 hydroxylsHydrogen bonding to DNA backbone
CC2ʹ hydroxyl, macrolactoneMinor groove shape complementarity

Marine Origin and Symbiotic Biosynthesis

Isolation from Ecteinascidia turbinata and Bacterial Symbionts

Et-743 was first isolated in 1986 from the Caribbean tunicate Ecteinascidia turbinata, where it occurs at minute concentrations (0.0001% of wet mass). Sustainable production relies on the symbiotic bacterium Candidatus Endoecteinascidia frumentensis, which resides within the tunicate and biosynthesizes Et-743 precursors. This symbiont produces the related metabolites ET-583, ET-597, and ET-594, which are enzymatically modified to yield Et-743 [3] [6].

Biosynthetic Gene Clusters

The 65-kb biosynthetic gene cluster in Ca. E. frumentensis encodes hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. Key steps include:

  • EtuA2/T-domains: Catalyze Pictet-Spengler cyclization of tyrosine derivatives to form the THIQ scaffolds [6].
  • EtuO/EtuF3: Introduce hydroxylations and sulfide bridges between cysteine residues and THIQ subunits [6].
  • Methyltransferases (EtuM1/M2): Add methyl groups to tyrosine phenolic rings, enhancing DNA-binding affinity [6].

Table 2: Key Enzymes in Et-743 Biosynthesis

EnzymeFunctionModification Site
EtuA2Pictet-Spengler cyclizationTHIQ core formation
EtuOSulfide bridge formationCysteine-THIQ linkage
EtuM1/EtuM2O-methylationSubunit A/B aromatic rings
EtuHTyrosine hydroxylationMeta-OH on subunit A

Synthetic Chemistry and Analog Development

Total Synthesis Methodologies

Total synthesis of Et-743 remains challenging due to its seven chiral centers and labile hemiaminal group. Seminal approaches include:

  • Corey’s Route (1996): Used L-glutamic acid as a chiral pool starting material, featuring a Mannich reaction and Pictet-Spengler cyclization to build the pentacyclic core (22 steps, 0.3% overall yield) [5] [6].
  • Heck Reaction-Based Synthesis (2013): Improved convergence via stereoselective Heck coupling between a diazonium salt and enamide, followed by oxidative cleavage and phenol ortho-substitution (17 steps, 1.1% yield) [5].
  • Safracin B Semisynthesis: Industrially adopted by PharmaMar; starts with bacterial fermentation of Pseudomonas fluorescens to produce safracin B, which is chemically modified to Et-743 in 12 steps [6].

Structural Modifications for Enhanced Bioactivity

Analog development focuses on simplifying synthesis while retaining DNA-binding efficacy:

  • Phthalascidin (Pt650): Replaces labile hemiaminal with a stable phthalimide group. Maintains potency (IC₅₀ = 0.5–2 nM) with improved synthetic accessibility [4].
  • Zalypsis®: Incorporates a tetrahydropyridine ring instead of macrolactone. Shows enhanced activity in myeloma models (IC₅₀ = 1.2 nM) [4].
  • Cribrostatin Analogs: Replace C21 hydroxyl with cyano groups. Retain DNA alkylation but exhibit reduced cytotoxicity in sarcoma cells (IC₅₀ = 50–100 nM) [4].

Table 3: Bioactivity of Key Et-743 Analogs

CompoundStructural ChangePotency (IC₅₀ Range)Target Cancers
PhthalascidinC21 phthalimide0.5–2 nMOvarian, sarcoma
Zalypsis®Tetrahydropyridine ring1.2–3.0 nMMyeloma, breast
Cribrostatin 4C21 cyano group50–100 nMLeukemia, colon

Properties

Product Name

Ecteinascidin 743

IUPAC Name

(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3

InChI Key

PKVRCIRHQMSYJX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.